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Introduction and Principle
Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), also known as Pluvicto™, is a

radioligand therapy (RLT) for adult patients with prostate-specific membrane antigen (PSMA)-

positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] The therapy targets

PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer

cells.[3][4]

The principle of ¹⁷⁷Lu-PSMA-617 is a "theranostic" approach, combining therapy and

diagnostics. A PSMA-targeting ligand (PSMA-617) is linked to the beta-emitting radioisotope

Lutetium-177 (¹⁷⁷Lu).[3] After intravenous injection, the ligand binds to PSMA-expressing cells,

leading to internalization. The localized emission of beta particles from ¹⁷⁷Lu induces DNA

double-strand breaks, ultimately causing apoptosis in the targeted cancer cells. Patient

selection is critical and relies on PET imaging to confirm PSMA expression in tumors, ensuring

the therapy is directed to its target.[5]

Patient Selection Criteria
Selection is primarily based on the pivotal Phase 3 VISION trial and the Phase 2 TheraP trial.

[6][7][8][9] Adherence to these criteria is crucial for maximizing efficacy and minimizing toxicity.
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Inclusion Criteria
Patients must meet all major inclusion criteria to be considered for ¹⁷⁷Lu-PSMA-617 therapy.

These are summarized in the table below.
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Category Criteria Source (Trial/Guideline)

Diagnosis

Histologically confirmed

metastatic castration-resistant

prostate cancer (mCRPC).

VISION[6][10]

Prior Therapies

Must have progressed after

treatment with at least one

Androgen Receptor (AR)

pathway inhibitor (e.g.,

abiraterone, enzalutamide)

AND at least one taxane-

based chemotherapy regimen

(e.g., docetaxel).[1][6][8]

VISION[6][11]

Disease Status

Evidence of progressive

disease, defined by rising PSA

levels (minimum 2.0 ng/mL) or

radiographic progression.[10]

VISION[10]

Performance Status

Eastern Cooperative Oncology

Group (ECOG) performance

status of 0-2.

TheraP, VISION[9][10]

Life Expectancy > 6 months. VISION[10]

PSMA PET Imaging

Must have PSMA-positive

disease confirmed by ⁶⁸Ga-

PSMA-11 or another approved

PSMA PET imaging agent.[1]

[2][7]

VISION, TheraP

VISION Criteria: At least one

PSMA-positive metastatic

lesion. All metastatic lesions

≥1.0 cm (soft tissue) or ≥2.5

cm (lymph nodes) must be

PSMA-positive. No PSMA-

negative lesions of these sizes

are permitted.[5][12]
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TheraP Criteria (Stricter): High

PSMA avidity (SUVmax > 20 in

at least one lesion) and all

measurable lesions with

SUVmax > 10. No FDG-

positive/PSMA-negative

discordant disease.[7][8][13]

TheraP

Hormonal Status

Serum/plasma testosterone at

castrate level (<50 ng/dL or

<1.7 nmol/L).[10][11]

VISION[10][11]

Exclusion Criteria
Patients exhibiting any of the following criteria are generally excluded from therapy. Key

laboratory value cutoffs are detailed in the table below.
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Category Criteria Source (Trial/Guideline)

Prior Radiotherapy

Previous treatment with hemi-

body irradiation or

radiopharmaceuticals like

Radium-223, Strontium-89, or

Samarium-153 within 6

months.[10][11]

VISION[10][11]

Previous PSMA-targeted

radioligand therapy is not

allowed.[10][11]

VISION[10][11]

Systemic Therapy

Systemic anti-cancer therapy

or investigational agents within

28 days prior to randomization.

[10][11]

VISION[10][11]

Brain Metastases

Symptomatic or untreated

central nervous system (CNS)

metastases.

VISION[10]

Bone Scan Finding

A "superscan" on baseline

bone scan, indicating diffuse

skeletal metastatic disease

that may predict poor bone

marrow reserve.

VISION[10]

Urinary Tract

Unresolved urinary tract

obstruction or hydronephrosis.

[14]

Clinical Practice

Organ Function

Inadequate organ function as

defined by baseline laboratory

values (see table below).

VISION[10][15]

Laboratory Value Thresholds for Eligibility
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Parameter Threshold Source (Trial/Guideline)

Hematology

Hemoglobin ≥ 9.0 g/dL

Absolute Neutrophil Count

(ANC)
≥ 1.5 x 10⁹/L

Platelets ≥ 100 x 10⁹/L

Renal Function

Serum Creatinine
≤ 1.5 x Upper Limit of Normal

(ULN)

OR Creatinine Clearance

(CrCl)
≥ 50 mL/min (Cockcroft-Gault)

Hepatic Function

Total Bilirubin
≤ 1.5 x ULN (or ≤ 3.0 x ULN for

known Gilbert's Syndrome)

AST / ALT
≤ 3.0 x ULN (or ≤ 5.0 x ULN for

patients with liver metastases)

Albumin > 3.0 g/dL

Detailed Experimental Protocols
Protocol 1: PSMA PET/CT Imaging for Patient Screening
Objective: To identify PSMA-positive patients eligible for ¹⁷⁷Lu-PSMA-617 therapy and to

exclude those with PSMA-negative or discordant disease.

Materials:

⁶⁸Ga-PSMA-11 (or other approved agent like ¹⁸F-DCFPyL).[7][8]

PET/CT Scanner.

Low-dose or diagnostic CT contrast agent (if required).
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Intravenous access supplies.

Procedure:

Patient Preparation: No fasting is required. Patients should be well-hydrated by drinking

approximately 500 mL of water before the scan to promote clearance of the radiotracer.[16]

[17] Patients should void immediately before imaging acquisition to reduce bladder activity.

[16][17]

Radiotracer Administration: Administer a single intravenous dose of ⁶⁸Ga-PSMA-11. The

recommended dose is typically 3-7 mCi (111-259 MBq).[18]

Uptake Period: An uptake period of 60 minutes (range 45-120 minutes) is required between

injection and imaging.[19] The patient should rest during this period.

Imaging Acquisition:

Perform a whole-body PET scan from the skull base to the mid-thigh.

Acquisition time is typically 2-3 minutes per bed position.[18]

A low-dose CT is performed for attenuation correction and anatomical localization. A

diagnostic contrast-enhanced CT can be performed if needed to evaluate soft-tissue

lesions.[16][17]

Image Analysis and Interpretation:

Images are reviewed by a qualified nuclear medicine physician.

PSMA-positive lesions are identified as areas of focal uptake greater than surrounding

background tissue.

VISION Criteria Application: Lesion uptake is qualitatively compared to the mean uptake in

the liver. A lesion is considered PSMA-positive if its uptake is greater than the liver's.[5][12]

All large lesions (lymph nodes ≥2.5 cm, visceral/soft tissue ≥1.0 cm) must be PSMA-

positive.[5]
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TheraP Criteria Application (if used): Quantitative analysis using Standardized Uptake

Values (SUV) is performed. Requires at least one lesion with SUVmax > 20 and all

measurable lesions with SUVmax > 10.[7][8] An ¹⁸F-FDG PET/CT may be performed to

rule out FDG-positive/PSMA-negative disease.[13][20]

Protocol 2: Post-Therapy Dosimetry Imaging
Objective: To estimate the radiation absorbed dose to tumors and critical organs (e.g., kidneys,

salivary glands) after ¹⁷⁷Lu-PSMA-617 administration. While not mandatory for standard

treatment, it is critical for research and development.

Materials:

SPECT/CT Scanner.

Image analysis software (e.g., OLINDA/EXM).[21]

Procedure:

Treatment Administration: Administer the therapeutic dose of ¹⁷⁷Lu-PSMA-617 (standard

dose is 7.4 GBq / 200 mCi).[1][22]

Imaging Schedule: Acquire whole-body planar scintigraphy and/or SPECT/CT scans at

multiple time points post-injection. A comprehensive schedule includes scans at 2, 24, 48,

and 168 hours post-administration.[21] Simplified protocols using fewer time points (e.g., 24

and 168 hours) are being investigated to make dosimetry more clinically feasible.[23][24]

Image Acquisition (SPECT/CT):

Acquire images over relevant regions (e.g., abdomen for kidneys, head/neck for salivary

glands, areas of known disease).

Use appropriate energy windows for ¹⁷⁷Lu.

Co-register SPECT with a low-dose CT for anatomical definition.

Image Analysis and Dose Calculation:
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Draw regions of interest (ROIs) or volumes of interest (VOIs) around tumors and organs

on each scan.

Calculate the total activity in each source region at each time point, corrected for decay.

Fit the time-activity data to an exponential curve to calculate the time-integrated activity

(cumulated activity).

Use software (e.g., OLINDA/EXM) with the MIRD formalism to calculate the absorbed

dose (in Gray, Gy) from the time-integrated activity.[21]
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Patient with Progressive mCRPC
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Caption: Patient selection workflow for ¹⁷⁷Lu-PSMA-617 therapy.
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Cellular Mechanism of Action
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Caption: Cellular mechanism of ¹⁷⁷Lu-PSMA-617 radioligand therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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